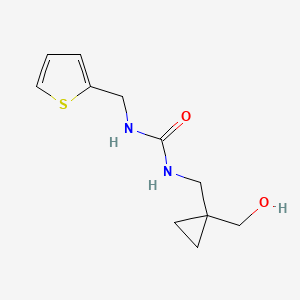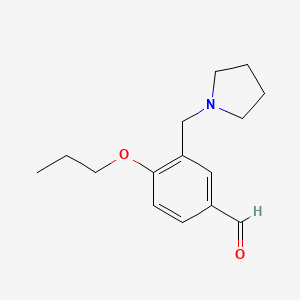
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a pyrrolidine ring and a propoxy group attached to a benzaldehyde core .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propoxy Group: The propoxy group is introduced via nucleophilic substitution reactions, often using propyl halides in the presence of a base.
Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through the oxidation of corresponding benzyl alcohols using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Utilizing controlled temperature and pressure conditions to ensure complete reactions.
Continuous Flow Reactors: Allowing for continuous production with real-time monitoring and adjustments to reaction parameters.
化学反应分析
Types of Reactions
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like KMnO4.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide)
Major Products
Oxidation: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzoic acid
Reduction: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
科学研究应用
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde core allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Propoxybenzaldehyde: Lacks the pyrrolidine ring, making it less versatile in biological applications.
3-Pyrrolidin-1-ylmethyl-benzaldehyde:
Uniqueness
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is unique due to the presence of both the propoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
属性
IUPAC Name |
4-propoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNNQGFQYNPFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)
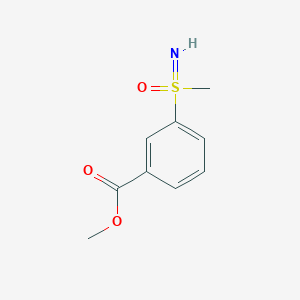
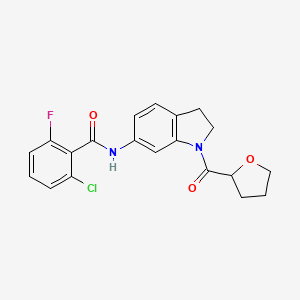
![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2538868.png)
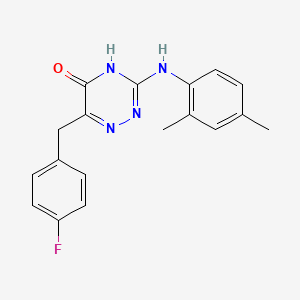
![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)
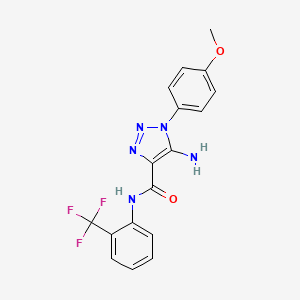
![2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2538875.png)
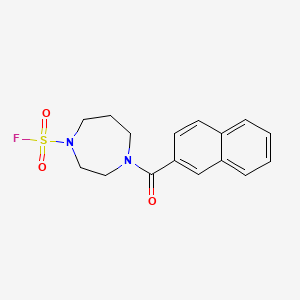
![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)
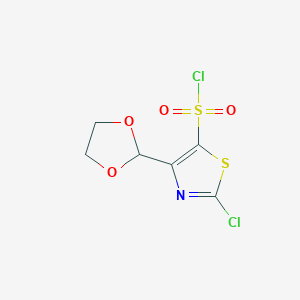
![6-Cyclopropyl-2-{1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2538880.png)
